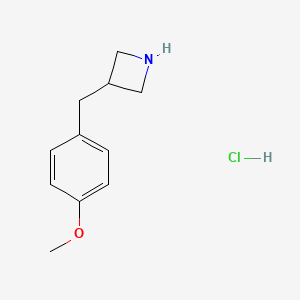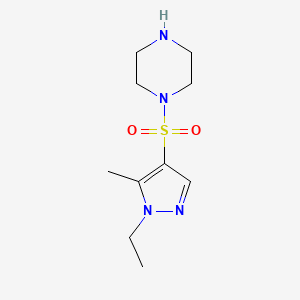
1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine
Overview
Description
“1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine” is a chemical compound with the molecular formula C10H18N4O2S. It has a molecular weight of 258.341 Da . The IUPAC name of this compound is 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18N4O2S/c1-3-13-9(2)11-8-14(15,16)12-6-4-10(5-7-12)17/h8,10H,3-7H2,1-2H3 . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 258.341 Da . The compound’s IUPAC name is 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine .Mechanism of Action
Target of Action
Related compounds have shown potent fungicidal activities againstErysiphe graminis and insecticidal activity against Aphis fabae . It’s also suggested that similar compounds could be used as precursors for further design of pesticides .
Mode of Action
A related compound has shown a desirable fitting pattern in theLmPTR1 pocket (active site) , characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have shown to affect the production and release of pro-inflammatory mediators , suggesting that this compound might have similar effects.
Pharmacokinetics
A related compound, when administered orally at doses of 50, 100, or 200 mg/kg, showed a dose-dependent decrease in the number of writhings induced by acetic acid . This suggests that the compound might have similar pharmacokinetic properties.
Result of Action
A related compound reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines il-1β and tnf-α .
Advantages and Limitations for Lab Experiments
1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high purity yield. Additionally, it has been shown to have low toxicity, making it safe for use in in vitro and in vivo studies. However, this compound also has limitations, such as its limited solubility in water and its potential instability under certain conditions.
Future Directions
There are several future directions for the study of 1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine. One potential area of research is the development of this compound derivatives with improved pharmacokinetic and pharmacodynamic properties. Additionally, this compound could be further investigated for its potential therapeutic applications in other diseases, such as tuberculosis and malaria. The mechanism of action of this compound could also be further elucidated through studies on its interaction with enzymes involved in nucleic acid biosynthesis. Overall, this compound has shown promising results in scientific research and has the potential to be developed into a novel therapeutic agent.
Scientific Research Applications
1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine has been studied for its potential therapeutic applications in various diseases. It has been shown to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. This compound has also been investigated for its antifungal activity against Candida albicans and Aspergillus fumigatus. Additionally, this compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells.
properties
IUPAC Name |
1-(1-ethyl-5-methylpyrazol-4-yl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c1-3-14-9(2)10(8-12-14)17(15,16)13-6-4-11-5-7-13/h8,11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBHVYAIFZUKSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)N2CCNCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



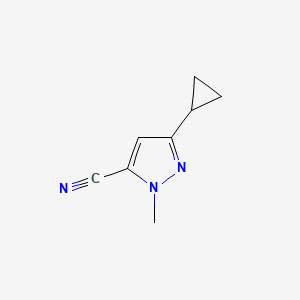
![5-(1H-pyrrol-1-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3376056.png)


![6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3376086.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B3376088.png)

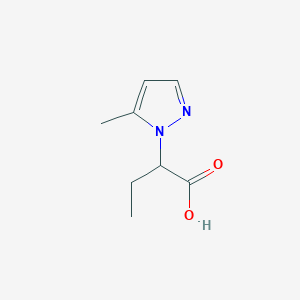
![Potassium {4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanide](/img/structure/B3376110.png)
![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B3376114.png)
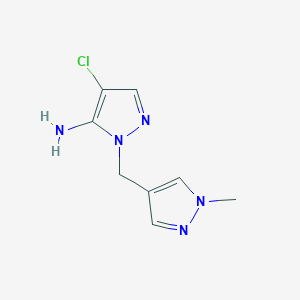

![2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride](/img/structure/B3376138.png)
